Ladostigil

Description

Evolution of Multimodal Therapeutic Strategies in Neurodegenerative Disorders

Historically, pharmacological interventions for neurodegenerative diseases primarily focused on addressing single symptomatic targets, such as replenishing neurotransmitter levels. While these approaches have offered some symptomatic relief, they have largely failed to halt or significantly modify disease progression researchgate.net. The recognition that multiple interconnected pathways contribute to neurodegeneration has highlighted the limitations of single-target drugs and underscored the need for more comprehensive therapeutic approaches researchgate.netnih.govfrontiersin.org. This has led to a shift towards multimodal strategies that aim to address several pathological mechanisms simultaneously nih.govfrontiersin.orgscitepress.orgnih.govresearchgate.netmdpi.com.

Rationale for Multi-Target-Directed Ligands in Neurodegeneration

The rationale behind Multi-Target-Directed Ligands (MTDLs) in neurodegeneration stems from the understanding that these diseases involve a complex interplay of factors, including neurotransmitter deficits, oxidative stress, protein aggregation, inflammation, and mitochondrial dysfunction nih.govfrontiersin.orgmdpi.comtandfonline.com. A single drug targeting only one of these pathways may not be sufficient to effectively counteract the multifaceted progression of the disease researchgate.net. MTDLs are designed as single chemical entities capable of modulating multiple relevant biological targets simultaneously, potentially offering enhanced efficacy and a reduced risk of drug-drug interactions compared to combination therapies mdpi.comnih.govmdpi.comresearchgate.net. This approach seeks to interfere with the networked etiology of neurodegenerative diseases nih.gov.

Design Principles of Ladostigil as a Multimodal Agent

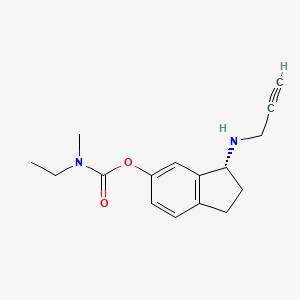

This compound (TV-3326) is a notable example of an MTDL designed for neurodegenerative disorders wikipedia.orgimrpress.comnih.govingentaconnect.comnih.gov. The design principle behind this compound involved the amalgamation of pharmacophores from existing neurotherapeutics to create a single molecule with multiple mechanisms of action researchgate.netrsc.orgnih.govexonpublications.com. Specifically, it combines the neuroprotective propargyl moiety found in rasagiline (B1678815) with the carbamate (B1207046) moiety responsible for cholinesterase inhibition present in rivastigmine (B141) researchgate.netnih.govrsc.orgnih.govexonpublications.comnih.gov. This strategic combination aimed to produce a compound that could simultaneously address cholinergic deficits and provide neuroprotection rsc.orgnih.gov.

Historical Context of this compound Development

The development of this compound is rooted in research exploring the therapeutic potential of compounds targeting key enzymes involved in neurotransmitter metabolism and neuronal survival.

Derivation from Existing Neurotherapeutics

This compound was developed through the structural modification of rasagiline, a selective and irreversible monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease nih.govwikipedia.orgwikipedia.orgnih.govnih.gov. The neuroprotective properties associated with the propargyl group of rasagiline were a key consideration rsc.orgnih.govtandfonline.com. To introduce cholinesterase inhibitory activity, the carbamate moiety from rivastigmine, a reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) used for Alzheimer's disease, was incorporated into the rasagiline structure researchgate.netrsc.orgnih.govexonpublications.comwikipedia.orgmims.comsci-hub.senih.gov. This molecular hybridization aimed to create a single agent inheriting beneficial properties from both parent compounds ingentaconnect.comnih.govnih.gov.

Structure

3D Structure

Properties

IUPAC Name |

[(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-4-10-17-15-9-7-12-6-8-13(11-14(12)15)20-16(19)18(3)5-2/h1,6,8,11,15,17H,5,7,9-10H2,2-3H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXOCOHMBFOVJS-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C)C(=O)OC1=CC2=C(CC[C@H]2NCC#C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101045854 | |

| Record name | Ladostigil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209394-27-4 | |

| Record name | Ladostigil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209394-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ladostigil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209394274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ladostigil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16213 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ladostigil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LADOSTIGIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW3H1USR4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Profile of Ladostigil

Cholinesterase Enzyme Inhibition by Ladostigil

This compound inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). wikipedia.orgontosight.aieurekaselect.com Inhibition of these enzymes leads to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cholinergic neurotransmission.

Acetylcholinesterase Inhibition Dynamics

This compound acts as a pseudo-reversible inhibitor of acetylcholinesterase. acs.orgmdpi.comnih.gov Studies have shown that this compound causes a slowly developing inhibition of AChE in vitro. nih.govresearchgate.net The major metabolite of this compound, R-MCPAI, is responsible for its cholinesterase inhibitory activity. frontiersin.orgfrontiersin.orgnih.gov The dose-limiting inhibition of AChE by this compound is attributed to the rapid formation and subsequent fast hydrolysis of the drug-enzyme complex formed by R-MCPAI. mdpi.comnih.govacs.org This results in a maximal enzyme inhibition that does not exceed 50-55%. nih.gov

Butyrylcholinesterase Inhibition Dynamics

In addition to inhibiting AChE, this compound also inhibits butyrylcholinesterase (BuChE). wikipedia.orgontosight.aieurekaselect.com In vitro studies have indicated that this compound is significantly more potent against BuChE than AChE, showing approximately 100 times greater potency against BuChE in some in vitro studies. nih.govtaylorandfrancis.com Similar to its effect on AChE, this compound causes a slowly developing inhibition of BuChE in vitro. nih.govresearchgate.net The inhibition of BuChE by this compound may be therapeutically relevant, as BuChE activity is not significantly reduced in the brains of patients with certain neurodegenerative diseases, unlike AChE activity, and its inhibition can contribute to maintaining acetylcholine levels. nih.gov

Monoamine Oxidase Enzyme Inhibition by this compound

This compound also inhibits monoamine oxidase (MAO) enzymes, which are involved in the metabolism of monoamine neurotransmitters such as dopamine (B1211576), serotonin (B10506), and norepinephrine. ontosight.ai Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain.

Monoamine Oxidase-A Inhibition Characteristics

This compound has been shown to inhibit monoamine oxidase-A (MAO-A). researchgate.netresearchgate.netnih.gov While information on the specific inhibition dynamics (e.g., IC50 values directly for this compound on MAO-A in vitro) can be less prominent than for MAO-B in some literature, studies indicate that metabolites of this compound likely contribute to MAO-A inhibition in vivo. tandfonline.com The S-isomer of this compound, TV3279, has been reported to lack MAO-A inhibitory activity, suggesting the (R)-configuration or specific metabolic transformation of this compound is important for this effect. imrpress.compsychiatry-psychopharmacology.com

Monoamine Oxidase-B Inhibition Characteristics

This compound is an irreversible inhibitor of monoamine oxidase-B (MAO-B). wikipedia.orgacs.orgmdpi.com This irreversible inhibition is a key characteristic derived from the rasagiline (B1678815) component of its structure, which contains a propargylamine (B41283) moiety known to form a covalent adduct with the FAD cofactor of MAO-B. oaepublish.commdpi.com While this compound itself may show limited MAO inhibition in vitro, its MAO inhibitory activity, particularly against MAO-B, is observed in vivo and is attributed to its metabolites, such as R-HPAI (6-hydroxy-N-propargyl-1(R)-aminoindan mesylate). frontiersin.orgfrontiersin.orgnih.gov Reported IC50 values for this compound's inhibition of MAO-B vary across studies, with one source citing an IC50 of 37.1 μM for MAO-B. medchemexpress.com

Brain-Selective Monoamine Oxidase Inhibition Profile of this compound

A notable characteristic of this compound's MAO inhibition is its brain selectivity. frontiersin.orgmedchemexpress.comtandfonline.com In in vivo studies, this compound has demonstrated significant inhibition of MAO activity in the brain with minimal inhibition in peripheral tissues such as the liver and small intestine. eurekaselect.comresearchgate.nettandfonline.com For instance, administration of this compound to mice resulted in substantial inhibition of brain MAO activity while showing almost no inhibition in the liver and small intestine. tandfonline.com This brain-selective profile is considered advantageous as it may help avoid peripheral side effects associated with non-selective MAO inhibitors, such as the "cheese effect" (hypertensive crisis triggered by consuming tyramine-rich foods). eurekaselect.comresearchgate.nettandfonline.com The slow rate of conversion of this compound to its active MAO inhibitory metabolite in the intestine is believed to contribute to this brain selectivity. frontiersin.orgfrontiersin.org

Enzyme Inhibition Data for this compound

While specific detailed kinetic parameters (like Ki values for all enzymes or comprehensive time-course data across various studies) are not consistently provided in the search results in a format suitable for a single comprehensive table, reported IC50 values offer insight into the potency against different enzymes.

Mechanistic Insights into Ladostigil S Neurobiological Actions

Neuroprotective Pathways Modulated by Ladostigil

This compound exerts its neuroprotective effects through the modulation of several key cellular pathways. These include the regulation of apoptotic and cell survival mechanisms, as well as the maintenance of mitochondrial homeostasis. imrpress.comeurekaselect.com Studies have demonstrated that this compound can reduce neuronal death in various cellular models of apoptosis and in vivo brain damage models. imrpress.comnih.gov

Regulation of Apoptotic and Cell Survival Mechanisms

A significant aspect of this compound's neuroprotective activity involves its influence on the balance between pro-apoptotic and anti-apoptotic factors. imrpress.comnih.govnih.gov Research in human neuroblastoma SK-N-SH cells, an apoptotic model, has provided detailed insights into these mechanisms. nih.govnih.gov

Modulation of Bcl-2 Family Protein Expression

This compound has been shown to regulate the expression of proteins belonging to the Bcl-2 family, which are central regulators of the intrinsic apoptotic pathway. imrpress.comnih.govnih.gov Specifically, studies in human neuroblastoma SK-N-SH cells have demonstrated that this compound treatment leads to an induction of the anti-apoptotic protein Bcl-2 and a reduction in the levels of the pro-apoptotic proteins Bad and Bax. imrpress.comnih.govnih.govresearchgate.net This modulation shifts the cellular environment towards survival, counteracting apoptotic signals. researchgate.net

The following table summarizes the observed effects of this compound on Bcl-2 family protein expression in SK-N-SH cells:

| Protein | Effect of this compound Treatment |

| Bcl-2 | Increased expression |

| Bad | Reduced expression |

| Bax | Reduced expression |

This regulation of Bcl-2 family proteins is considered a key mechanism underlying this compound's anti-apoptotic effects. researchgate.net

Inhibition of Caspase Activity and Neuronal Death Markers

In addition to modulating Bcl-2 proteins, this compound effectively inhibits the activity of caspases, particularly caspase-3, which is a key executioner protease in the apoptotic cascade. imrpress.comnih.govnih.gov Studies have shown that this compound can prevent caspase-3 activation, thereby blocking the downstream events that lead to neuronal death. imrpress.comnih.govnih.govscirp.org In apoptotic models of neuroblastoma cells, this compound dose-dependently decreased cell death and inhibited the cleavage and activation of caspase-3. nih.govepa.gov The IC50 for this compound's inhibition of caspase-3 activation was reported as 1.05 µM in human neuroblastoma SK-N-SH cells. nih.govepa.govmedchemexpress.com

The inhibition of caspase activity by this compound contributes significantly to its ability to attenuate apoptotic cascades and reduce neuronal death markers. eurekaselect.commedchemexpress.commedchemexpress.com

Mitochondrial Homeostasis and Bioenergetic Effects of this compound

Mitochondrial dysfunction is a critical factor in the pathogenesis of neurodegenerative diseases, and this compound has demonstrated beneficial effects on mitochondrial homeostasis and bioenergetics. mdpi.comen-journal.orgmdpi.com

Preservation of Mitochondrial Membrane Potential

Maintaining a stable mitochondrial membrane potential (ΔΨm) is essential for mitochondrial function and cell survival. en-journal.orgfrontiersin.org Oxidative stress and other insults can lead to a collapse of ΔΨm, triggering the release of pro-apoptotic factors. en-journal.orgmdpi.com this compound has been shown to prevent the fall in mitochondrial membrane potential induced by oxidative stress in neuronal cell cultures, such as human neuroblastoma SH-SY5Y and rat PC12 cells. imrpress.commedchemexpress.commedchemexpress.comen-journal.orgguidechem.com This action is considered a significant aspect of its neuroprotective activity, helping to preserve mitochondrial integrity and function under stressful conditions. medchemexpress.commedchemexpress.comen-journal.org

Attenuation of Mitochondrial Dysfunction

This compound contributes to the attenuation of mitochondrial dysfunction, which can manifest as impaired energy metabolism and increased production of reactive oxygen species (ROS). mdpi.commdpi.comfrontiersin.org By preventing the fall in mitochondrial membrane potential and inhibiting ROS production induced by oxidative stress, this compound helps to restore or maintain mitochondrial function. medchemexpress.commedchemexpress.comguidechem.com This attenuation of mitochondrial dysfunction is crucial for supporting neuronal bioenergetics and preventing the downstream consequences of impaired mitochondrial health, including the activation of apoptotic pathways. mdpi.comfrontiersin.org Studies have shown that this compound attenuates imbalances in mitochondrial redox upon oxidative stress. mdpi.com

Modulation of Amyloid Precursor Protein Processing by this compound

Amyloid precursor protein (APP) processing is a critical event in the pathogenesis of AD. APP can be processed through either the amyloidogenic pathway, leading to the production of amyloid-beta (Aβ) peptides, or the non-amyloidogenic pathway, which prevents Aβ formation. This compound has been shown to influence APP processing, favoring the non-amyloidogenic route. imrpress.comnih.goven-journal.orgnih.gov

Regulation of Amyloid Precursor Protein Cleavage

Research indicates that this compound can regulate the proteolytic cleavage of APP. Studies have demonstrated that this compound markedly suppresses levels of full-length APP (holo-APP) and elevates the levels of soluble-APP alpha (sAPPα) in various cellular model systems. imrpress.comnih.govepa.gov This suggests a shift away from amyloidogenic processing. This effect on APP processing does not appear to be solely dependent on its cholinesterase inhibition activity, as other compounds like rasagiline (B1678815) and N-propargylamine also show similar effects on PKC and ERK activation and sAPPα release. imrpress.com this compound has been shown to decrease apoptotic-induced levels of holo-APP protein without altering APP mRNA levels, suggesting a post-transcriptional mechanism for this regulation. nih.govepa.gov

Alpha-Secretase Pathway Stimulation

A key mechanism by which this compound modulates APP processing is through the stimulation of the alpha-secretase pathway. The alpha-secretase pathway involves the cleavage of APP within the Aβ sequence, releasing the neuroprotective sAPPα fragment and preventing the formation of Aβ. rasagiline.comresearchgate.net Studies using cultured rat pheochromocytoma (PC12) and human neuroblastoma (SH-SY5Y) cells have shown that this compound stimulates the processing of APP by alpha-secretase, leading to increased release of sAPPα. nih.goven-journal.orgrasagiline.com This stimulation of alpha-secretase activity is dose-dependent and can be blocked by metalloprotease inhibitors, further supporting the involvement of this pathway. rasagiline.com

Data on sAPPα release stimulation by this compound:

| Cell Line | This compound Concentration | Effect on sAPPα Release | Reference |

| Rat PC12 cells | 0.1-100 µM | Dose-dependent increase | rasagiline.com |

| Human SH-SY5Y cells | 0.1-100 µM | Dose-dependent increase | rasagiline.com |

Intracellular Signaling Cascade Activation by this compound

This compound's neurobiological actions also involve the activation of crucial intracellular signaling cascades that play roles in cell survival, plasticity, and APP processing. imrpress.comnih.govresearchgate.neteurekaselect.com

Protein Kinase C Pathway Engagement

The Protein Kinase C (PKC) pathway is involved in various cellular functions, including the non-amyloidogenic processing of APP. This compound has been shown to induce stimulatory effects on PKC cascades. imrpress.comresearchgate.neteurekaselect.com This engagement of the PKC pathway is believed to contribute to this compound's effect on post-transcriptional APP processing and the promotion of sAPPα release. imrpress.comnih.gov Studies have demonstrated that this compound elevates phosphorylated PKC levels. epa.govnih.gov

Mitogen-Activated Protein Kinase Pathway Engagement

This compound also engages the Mitogen-Activated Protein Kinase (MAPK) pathway, another critical signaling cascade involved in neuronal survival and plasticity. imrpress.comnih.govresearchgate.neteurekaselect.com Specifically, this compound has been shown to induce the phosphorylation of p44 and p42 MAPK. imrpress.comrasagiline.com This phosphorylation, indicative of MAPK activation, can be abolished by specific inhibitors of MAPK activation, confirming the involvement of this pathway. imrpress.comrasagiline.com The activation of the ERK (extracellular signal-regulated kinase) pathway, a component of the MAPK cascade, is implicated in synaptic plasticity and learning. imrpress.com The effects of this compound on ERK activation may be relevant to its potential therapeutic benefits in conditions involving cognitive deficits. imrpress.com The stimulation of APP processing via the alpha-secretase pathway by this compound is thought to result, in part, from its stimulatory effects on both PKC and MAPK cascades. imrpress.comrasagiline.com

Antioxidative and Anti-inflammatory Properties of this compound

Beyond its effects on APP processing and signaling pathways, this compound possesses significant antioxidative and anti-inflammatory properties, which are crucial for neuroprotection in the context of neurodegenerative diseases characterized by oxidative stress and neuroinflammation. eurekaselect.commedchemexpress.comnih.govbiocat.com

This compound has been shown to exert neuroprotective activities against oxidative stress insults in vitro and in vivo. medchemexpress.comnih.gov This includes the prevention of the fall in mitochondrial membrane potential and the regulation of Bcl-2 family proteins, which are involved in apoptosis. medchemexpress.comnih.gov In human SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide (H₂O₂), this compound increased cell viability, increased the activity of antioxidant enzymes like catalase and glutathione (B108866) reductase, and decreased intracellular reactive oxygen species (ROS) production. nih.govnih.gov Furthermore, this compound significantly upregulated the mRNA levels of several antioxidant enzymes, including catalase, NAD(P)H quinone oxidoreductase 1 (NQO1), and peroxiredoxin 1 (Prx 1), in both H₂O₂-treated and apoptotic neuroblastoma cells. nih.govnih.gov Chronic treatment with this compound in aged rats also markedly upregulated mRNA expression levels of various antioxidant enzymes in the hippocampus, such as glutathione peroxidase precursor (GSHPX-P), glutathione S-transferase (GST), and glucose-6-phosphate dehydrogenase (G6PD). nih.gov

This compound and its metabolites also exhibit anti-inflammatory effects, particularly in the context of microglial activation, a key contributor to neuroinflammation. researchgate.netfrontiersin.orgfrontiersin.orgnih.gov Studies have shown that this compound can suppress the release of pro-inflammatory cytokines from activated microglia. researchgate.netfrontiersin.orgnih.gov In mouse microglial cells, this compound and its active metabolites inhibited the release of nitric oxide (NO) induced by lipopolysaccharide (LPS) and reduced the levels of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov This anti-inflammatory activity is associated with the inhibition of the degradation of IκB-α and the nuclear translocation of the p65 subunit of NF-κB, a crucial transcription factor involved in inflammatory responses. researchgate.netnih.gov Additionally, this compound inhibited the phosphorylation of p38 and ERK1/2 MAPK in LPS-activated microglia, pathways known to regulate inflammatory cytokine expression. researchgate.netfrontiersin.orgfrontiersin.orgnih.goveuropeanreview.orgnih.gov This modulation of inflammatory signaling pathways contributes to this compound's neuroprotective action. researchgate.net Chronic administration of this compound to aging rats prevented age-related memory deficits, which was associated with a decrease in the expression of pro-inflammatory genes in the parietal cortex. frontiersin.org

Data on the effect of this compound and its metabolites on pro-inflammatory markers in LPS-activated mouse microglial cells:

| Marker | Effect (at 10 nM) | Reference |

| Nitric Oxide | Inhibition (up to 35-40%) | nih.gov |

| TNF-α mRNA | Reduction (25-35%) | nih.gov |

| TNF-α protein | Reduction (25-35%) | nih.gov |

| IL-1β mRNA | Reduction (20-35%) | nih.gov |

| iNOS mRNA | Reduction (20-35%) | nih.gov |

| IκB-α degradation | Inhibition | researchgate.netnih.gov |

| NF-κB p65 nuclear translocation | Inhibition | researchgate.netnih.gov |

| p38 phosphorylation | Inhibition | researchgate.netnih.gov |

| ERK1/2 phosphorylation | Inhibition | researchgate.netnih.gov |

Modulation of Reactive Oxygen Species and Fenton Reaction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a significant contributor to neurodegeneration. d-nb.info ROS, such as hydrogen peroxide (H₂O₂), can participate in the Fenton reaction, a process catalyzed by transition metals like iron, leading to the generation of highly reactive and damaging hydroxyl radicals. mdpi.commdpi.com

This compound has been found to inhibit the Fenton reaction and the generation of reactive oxygen species. imrpress.com Studies in human SH-SY5Y neuroblastoma cells exposed to H₂O₂ demonstrated that this compound decreased intracellular ROS production. nih.govnih.gov This reduction in ROS is associated with increased cell viability in these models of oxidative insult. nih.govnih.govmedchemexpress.com

Induction and Upregulation of Antioxidant Enzymes by this compound

Beyond directly modulating ROS production, this compound also exerts its neuroprotective effects by influencing the cellular antioxidant defense system, specifically by inducing and upregulating the activity and expression of various antioxidant enzymes. nih.govnih.govimrpress.com

Catalase is an enzyme that plays a crucial role in detoxifying hydrogen peroxide by converting it into water and oxygen. This compound has been shown to increase catalase activity. nih.govnih.govimrpress.com In human SH-SY5Y neuroblastoma cells exposed to H₂O₂, treatment with this compound (1 µM) led to an increase in catalase activity, which was associated with decreased intracellular ROS and increased cell viability. nih.govnih.gov this compound also significantly elevated the mRNA levels of catalase in these cells. nih.govnih.gov

Glutathione reductase (GR) is a key enzyme in the glutathione system, responsible for reducing oxidized glutathione (GSSG) back to its reduced form (GSH), a critical cellular antioxidant. Peroxiredoxin 1 (Prx 1) is part of a family of enzymes that also reduce peroxides. researchgate.net

This compound has been shown to induce the activity and protein levels of glutathione reductase and peroxiredoxin 1. imrpress.com Studies in SH-SY5Y cells exposed to H₂O₂ demonstrated that this compound increased the activity of glutathione reductase. nih.gov Furthermore, this compound significantly upregulated the mRNA levels of peroxiredoxin 1 in H₂O₂-treated SH-SY5Y cells. nih.govnih.gov

NAD(P)H quinone oxidoreductase 1 (NQO1) is a cytosolic enzyme that protects cells from oxidative stress by catalyzing the reduction of quinones. plos.org this compound has been found to induce the activity and protein levels of NAD(P)H quinone oxidoreductase 1. imrpress.com Research indicates that this compound significantly elevated the mRNA levels of NQO1 in H₂O₂-treated SH-SY5Y cells. nih.govnih.govdntb.gov.ua

The glutathione peroxidase (GPx) and glutathione S-transferase (GST) systems are vital components of the cellular defense against oxidative damage. GPx enzymes reduce hydrogen peroxide and organic hydroperoxides, while GST enzymes are involved in the detoxification of electrophilic compounds by conjugating them with glutathione. researchgate.netpreprints.org

Chronic treatment with this compound (1 mg/kg per os per day for 30 days) in aged rats markedly upregulated the mRNA expression levels of various antioxidant enzymes in the hippocampus, including glutathione peroxidase precursor (GSHPX-P) and glutathione S-transferase (GST). nih.govresearchgate.netrsc.org

Glucose-6-phosphate dehydrogenase (G6PD) is a rate-limiting enzyme in the pentose (B10789219) phosphate (B84403) pathway, which is a major source of cellular NADPH. NADPH is essential for the regeneration of reduced glutathione by glutathione reductase, thus playing a crucial role in maintaining the cellular redox balance. nih.govresearchgate.net Chronic treatment with this compound (1 mg/kg per os per day for 30 days) in aged rats significantly upregulated the mRNA expression levels of glucose-6-phosphate dehydrogenase in the hippocampus. nih.govrsc.org

Summary of this compound's Effects on Antioxidant Enzymes (In vitro and In vivo)

| Enzyme | Model System | Effect Observed | Reference |

| Catalase | SH-SY5Y cells (H₂O₂-treated) | Increased activity and mRNA | nih.govnih.gov |

| Glutathione Reductase | SH-SY5Y cells (H₂O₂-treated) | Increased activity | nih.gov |

| Peroxiredoxin 1 | SH-SY5Y cells (H₂O₂-treated) | Upregulated mRNA | nih.govnih.govresearchgate.net |

| NAD(P)H Quinone Oxidoreductase 1 | SH-SY5Y cells (H₂O₂-treated) | Upregulated mRNA | nih.govnih.govdntb.gov.ua |

| Glutathione Peroxidase (precursor) | Aged rat hippocampus | Upregulated mRNA | nih.govresearchgate.netrsc.org |

| Glutathione S-Transferase | Aged rat hippocampus | Upregulated mRNA | nih.govresearchgate.netrsc.org |

| Glucose-6-Phosphate Dehydrogenase | Aged rat hippocampus | Upregulated mRNA | nih.govrsc.org |

This table is intended to be interactive in a digital format, allowing for sorting and filtering.

Glutathione Peroxidase and Glutathione S-Transferase Systems

Attenuation of Oxidative Stress and Endoplasmic Reticulum Stress by this compound

Oxidative stress and endoplasmic reticulum (ER) stress are significant contributors to neuronal dysfunction and death in neurodegenerative conditions and the aging brain mdpi.comnih.gov. This compound has demonstrated the capacity to mitigate these forms of cellular stress.

Studies using human neuroblastoma-like SH-SY5Y cells have shown that this compound can partially reverse the decline in cell viability and the increase in oxidative levels induced by acute (hydrogen peroxide) or chronic (Sin1) oxidative stress mdpi.comnih.gov. This suggests that this compound helps cells cope with elevated oxidative states biorxiv.org.

Furthermore, chronic oxidation by Sin1 has been observed to lead to a coordinated suppression of ER quality control and ER stress response gene sets biorxiv.orgbiorxiv.org. RNA sequencing analysis indicated that this compound treatment in cells exposed to chronic oxidative stress can alleviate cell damage induced by both oxidation and ER stress biorxiv.orgbiorxiv.org. This compound suppressed the expression of genes like Ccpg1 (Cell cycle progression 1) and Synj1 (Synaptojanin 1), which are involved in ER-autophagy and endocytic pathways mdpi.comnih.govbiorxiv.org. The modulation of these pathways suggests that this compound may help maintain proteostasis under stressful conditions biorxiv.org.

The beneficial effect of this compound on cell viability under oxidative stress is attributed to its impact on dissipating elevated oxidative levels biorxiv.orgnih.gov.

Immunomodulatory Effects and Microglial Activation Suppression by this compound

Neuroinflammation, often mediated by the activation of microglia, is a hallmark of the aging brain and a key factor in the pathophysiology of neurodegenerative diseases mdpi.comnih.gov. This compound exhibits immunomodulatory properties, particularly in suppressing microglial activation.

Chronic treatment with this compound in aging rats has been shown to prevent microglial activation and associated learning deficits mdpi.comnih.gov. This anti-inflammatory activity is considered a part of this compound's neuroprotective action mdpi.com. This compound treatment affected the profile of gene expression in the aging brain, with many affected genes involved in neurogenesis, synapse formation, calcium, and fatty-acid homeostasis mdpi.com.

This compound's effect on microglial activation is consistent with its anti-inflammatory role in the brain mdpi.com. In aging rats, this compound treatment restored microglial morphology to a state similar to that in young adult rats and reduced the expression of CD11b, a marker of microglial activation nih.gov.

A key aspect of this compound's immunomodulatory effect is its ability to reduce the secretion of pro-inflammatory cytokines from activated microglia. In primary cultures of mouse microglia stimulated with lipopolysaccharides (LPS) and benzoyl ATP (BzATP), this compound significantly reduced the secretion of cytokines such as TNFα, IL-1β, and IL-6 biorxiv.orgnih.govresearchgate.net.

Studies have shown that this compound can reduce the release of IL-1β and IL-6 by approximately 50% in activated microglia nih.govnih.gov. This compound and its active metabolites have also been shown to inhibit the release of nitric oxide (NO) induced by LPS from mouse microglial cells nih.gov.

This compound's ability to suppress pro-inflammatory cytokine release is linked to its impact on intracellular signaling pathways. It has been shown to reduce the nuclear translocation of NF-κB and the phosphorylation of p38 and ERK1/2 mitogen-activated protein kinases (MAPK) in LPS-activated microglia researchgate.netnih.govfrontiersin.org.

This compound treatment alters the gene expression profile in activated microglia, contributing to its anti-inflammatory effects. RNA sequencing analysis of BzATP/LPS-activated microglia treated with this compound revealed changes in the expression of several genes. nih.govnih.govresearchgate.net.

This compound significantly decreased the expression of genes like Egr1 (early-growth response protein 1), which is upregulated in neurodegenerative diseases nih.govnih.gov. It also reduced the expression of Egr2 and Mmp12, genes that regulate cytokine release nih.gov. Conversely, this compound upregulated the gene expression of TNFaIP3 (TNF alpha-induced protein 3), a ubiquitin-modifying enzyme that suppresses cytokine release nih.govnih.gov.

The modulation of these genes by this compound suggests a mechanism by which it can restore aberrant signaling in activated microglia, potentially explaining the prevention of morphological and inflammatory changes observed in the brains of aging rats nih.govfrontiersin.org.

Data on gene expression changes in BzATP/LPS-activated microglia with and without this compound treatment illustrate these effects:

| Gene | Fold Change (this compound vs. Activated Microglia) | Significance (p-value) |

| Egr1 | Downregulated | Significant nih.govnih.gov |

| Egr2 | Decreased expression | Not specified |

| Mmp12 | Reduced expression | Not specified |

| TNFaIP3 | Upregulated | Significant nih.govnih.gov |

Note: Specific fold change values and p-values for all genes were not consistently available across sources, but the directional change and significance for key genes are indicated.

Reduction of Pro-inflammatory Cytokine Secretion

Neurotrophic Factor Modulation by this compound

Neurotrophic factors play crucial roles in neuronal survival, differentiation, and plasticity, and their decline is implicated in neurodegenerative disorders imrpress.comnewdrugapprovals.org. This compound has been shown to enhance the expression of key neurotrophic factors, including Glial Cell Line-Derived Neurotrophic Factor (GDNF) and Brain-Derived Neurotrophic Factor (BDNF) newdrugapprovals.orgnih.gov.

The elevation of BDNF and GDNF expression by this compound is suggested to be positively correlated with the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways imrpress.com. This linkage suggests that the modulation of neurotrophic factors contributes to this compound's neuroprotective mechanism of action imrpress.com.

This compound has been reported to enhance the expression levels of Glial Cell Line-Derived Neurotrophic Factor (GDNF) newdrugapprovals.orgnih.gov. GDNF is a neurotrophic factor primarily produced by glial cells that supports neuronal survival and function selfhacked.com.

The induction of GDNF by this compound may contribute to its potential to suppress apoptosis and induce neurorescue in neurodegenerative disorders nih.gov. This effect aligns with the understanding that a lack of trophic support is linked to neurodegeneration in conditions like Parkinson's and Alzheimer's diseases nih.gov.

This compound also promotes the expression of Brain-Derived Neurotrophic Factor (BDNF) newdrugapprovals.orgnih.gov. BDNF is the most abundant neurotrophic factor in the brain and is critical for synaptic transmission, learning, and memory imrpress.comconfex.com.

Studies have indicated that this compound enhances BDNF expression, which may contribute to reversing some of the damage seen in neurodegenerative diseases via the induction of neurogenesis newdrugapprovals.orgwikipedia.org. The elevation of BDNF expression by this compound is associated with the activation of intracellular signaling pathways, including MAPK, phosphatidylinositol 3-kinase (PI3K), and phospholipase C-γ (PLC-γ), which are involved in differentiation and survival imrpress.com.

The induction of BDNF by this compound, similar to its effect on GDNF, is considered a potential mechanism underlying its neurorescue activity in neurodegenerative disorders nih.gov.

| Neurotrophic Factor | Effect of this compound | Associated Pathways |

| GDNF | Enhanced Expression | PKC-MAPK signaling pathways imrpress.com |

| BDNF | Enhanced Expression | PKC-MAPK, PI3K, PLC-γ signaling pathways imrpress.comnih.gov |

Preclinical Investigations of Ladostigil

In Vitro Studies on Neuroprotection and Cellular Mechanisms of Ladostigil

In vitro research has focused on the direct effects of this compound on neuronal cells, particularly in the context of neuroprotection and the modulation of cellular mechanisms relevant to neurodegenerative processes. imrpress.comnih.gov

Human neuroblastoma cell lines, such as SH-SY5Y and SK-N-SH, have been utilized as cellular models to study the neuroprotective effects of this compound. imrpress.comen-journal.orgepa.govnih.gov SH-SY5Y cells, derived from SK-N-SH, possess several neuronal-like characteristics, making them suitable for investigating stress-dependent mechanisms and oxidative vulnerability. nih.govbiorxiv.orgnih.gov

This compound has demonstrated efficacy in protecting neuronal cells against oxidative insults in cellular models. In human neuroblastoma SH-SY5Y and rat PC12 cells, this compound prevented the decrease in mitochondrial potential and cytotoxicity induced by oxidative stress from agents like the nitric oxide donor SIN-1 (3-morpholinosydnonimine) or glucose oxygen deprivation. imrpress.comen-journal.org Studies using SH-SY5Y cells exposed to hydrogen peroxide (H₂O₂) or SIN-1 showed that both stressors induced significant apoptotic and necrotic cell death, which was attenuated by this compound. nih.govbiorxiv.orgbiorxiv.org Pre-incubation with this compound significantly reduced the oxidative state in SH-SY5Y cells exposed to H₂O₂. nih.govmdpi.com this compound was also found to inhibit the Fenton reaction and reactive oxygen species generation, and induce the activity and protein levels of several antioxidant enzymes. imrpress.com

This compound has shown potent anti-apoptotic activity in vitro. eurekaselect.comresearchgate.net In human neuroblastoma SK-N-SH cells, this compound exhibited significant neuroprotective activity, including the inhibition of caspase-3 activation and the modulation of Bcl-2 family proteins. imrpress.comepa.govmedchemexpress.com Specifically, it induced the expression of Bcl-2 while reducing the levels of Bad and Bax genes and proteins. imrpress.comepa.govmedchemexpress.com These findings are consistent with previous studies on related compounds that promote neuronal survival through mechanisms involving the Bcl-2 family members and mitochondrial membrane stabilization. imrpress.com this compound's anti-apoptotic effects have been observed in various cellular models of apoptosis. imrpress.comeurekaselect.com

Efficacy against Oxidative Insults in Cellular Models

In Vivo Efficacy Studies of this compound in Animal Models of Neurodegeneration

In vivo studies have investigated the efficacy of this compound in animal models designed to mimic aspects of neurodegenerative diseases. imrpress.comeurekaselect.com

This compound has been tested in animal models relevant to Alzheimer's disease pathology to assess its potential to ameliorate cognitive deficits and neurodegeneration. imrpress.comeurekaselect.com

Scopolamine-induced cognitive impairment models in rodents are commonly used to evaluate compounds that may improve cholinergic neurotransmission and cognitive function, relevant to the deficits seen in Alzheimer's disease. eurekaselect.comnih.gov this compound has been shown to antagonize scopolamine-induced impairment in spatial memory in rats. eurekaselect.comnih.govoaes.ccnewdrugapprovals.org This effect suggests that this compound can increase brain acetylcholine (B1216132) levels sufficiently to counteract the effects of scopolamine (B1681570) on muscarinic receptors involved in memory. eurekaselect.comnih.gov Studies have indicated that this compound's ability to inhibit cholinesterase contributes to this antagonism of scopolamine-induced memory deficits. nih.govoaes.cc Both this compound and its S-isomer, TV3279, which lacks MAO inhibitory activity, have demonstrated anti-AD activity in preventing scopolamine-induced spatial learning deficits. imrpress.com

Here is a summary of findings related to this compound's effects in cellular and scopolamine-induced models:

| Study Type | Model/Insult | Key Findings | Source |

| In Vitro Neuroprotection | SH-SY5Y, PC12 cells + Oxidative Stress (SIN-1, OGD) | Prevented fall in mitochondrial potential, reduced cytotoxicity. | imrpress.comen-journal.org |

| In Vitro Neuroprotection/Anti-apoptosis | SK-N-SH cells + Apoptosis-inducing agents | Inhibited caspase-3 activation, induced Bcl-2, reduced Bad and Bax. Dose-dependently decreased cell death. | imrpress.comepa.govmedchemexpress.com |

| In Vitro Neuroprotection | SH-SY5Y cells + H₂O₂ or SIN-1 | Attenuated apoptotic and necrotic cell death. Reduced oxidative state induced by H₂O₂. | nih.govbiorxiv.orgbiorxiv.org |

| In Vitro Antioxidant Activity | Cellular models | Inhibited Fenton reaction, ROS generation; induced antioxidant enzymes. | imrpress.com |

| In Vivo Efficacy (Cognitive Impairment) | Rats + Scopolamine-induced cognitive impairment | Antagonized impairment in spatial memory. Increased brain cholinergic activity. | eurekaselect.comnih.govoaes.ccnewdrugapprovals.org |

| In Vivo Efficacy (Scopolamine Model, S-isomer) | Rats + Scopolamine-induced cognitive impairment | S-isomer (TV3279) also showed anti-AD activity in preventing spatial learning deficits, suggesting MAO inhibition is not solely responsible for this effect. | imrpress.com |

Models of Alzheimer's Disease Pathology

Streptozotocin-Induced Memory Deficit Models

Intracerebroventricular (icv) injection of streptozotocin (B1681764) (STZ) in rats is used as a model for sporadic Alzheimer's disease, inducing deficits in cerebral glucose utilization and memory, along with glial activation and oxidative-nitrative stress nih.govunizg.hr. Studies have shown that glial activation and oxidative-nitrative stress precede the observable memory deficits in this model nih.gov.

Daily oral administration of this compound (1 mg/kg) for one week, both before and after STZ injection, prevented the glial changes, the increase in nitrotyrosine immunoreactivity (a marker of oxidative-nitrative stress), and the subsequent memory deficits in rats nih.gov. Chronic administration of this compound before and after STZ injection significantly reduced alterations in microglia and astrocytes and prevented the increase in nitrotyrosine, as well as the development of episodic memory deficits imrpress.com. These findings suggest that this compound's actions on both neuronal and glial cells contribute to its protective effects in this model imrpress.com.

The following table summarizes key findings in STZ-induced memory deficit models:

| Model | Treatment Regimen | Key Findings | Reference |

| STZ-icv treated rats | Daily oral this compound (1 mg/kg) for 1 week (pre/post-STZ) | Prevented glial changes, increased nitrotyrosine immunoreactivity, and episodic/spatial memory deficits. | nih.gov |

| STZ-icv treated rats | Chronic this compound (pre/post-STZ) | Reduced microglial/astrocyte alterations, prevented increased nitrotyrosine, and episodic memory deficits. | imrpress.com |

| STZ-icv treated rats | Chronic oral this compound (75 µmol/kg) | Almost completely prevented STZ-icv induced memory impairment and reduced neuronal damage and microgliosis. | unizg.hr |

Aged Rodent Models of Cognitive Decline

Aging is a significant risk factor for cognitive decline and neurodegenerative diseases nih.govresearchgate.net. Aged rodent models are used to study age-related cognitive impairments and potential therapeutic interventions nih.govbiorxiv.org.

Chronic oral administration of this compound (1 mg/kg/day) for 6 months to 16-month-old rats prevented the development of spatial memory deficits at 22 months of age nih.govnih.gov. This treatment also significantly decreased the gene expression of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α, and inducible nitric oxide synthase (iNOS) in the parietal cortex nih.gov. This compound treatment also altered the degree of microglial activation in aging rats researchgate.netresearchgate.net. Long-term treatment with this compound (1 mg/kg/day for 6 months) in aged rats resulted in a significant reduction in the age-dependent decline of spatial memory and learning biorxiv.orgresearchgate.net. RNA-seq analysis of aged rat brains revealed substantial alterations in gene expression in different brain areas following long-term this compound treatment, affecting pathways related to adhesion, neurogenesis, and calcium homeostasis, leading to reduced microglia activation biorxiv.orgfrontiersin.org.

The following table summarizes key findings in aged rodent models:

| Model | Treatment Regimen | Key Findings | Reference |

| Aged rats | Chronic oral this compound (1 mg/kg/day) for 6 months | Prevented spatial memory deficits, decreased gene expression of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, iNOS) in parietal cortex. | nih.govnih.gov |

| Aged rats | Long-term this compound (1 mg/kg/day for 6 months) | Reduced age-dependent decline of spatial memory and learning, altered microglial activation, modulated gene expression related to neuroinflammation and neurogenesis. | researchgate.netbiorxiv.orgresearchgate.net |

| Aged rats (16mo) | Oral this compound (1 mg/kg/day) for 6 months | Prevented memory decline and increase in activation of astrocytes and microglia in hippocampus and other brain areas. | frontiersin.org |

Models of Parkinson's Disease Pathology

Animal models of Parkinson's disease (PD) pathology aim to replicate the dopaminergic neurodegeneration observed in the human condition en-journal.orgscielo.br.

This compound has been assessed in models involving neurotoxins that target dopaminergic neurons, such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and 6-hydroxydopamine (6-OHDA) nih.goven-journal.org.

Chronic, once-daily administration of this compound (26 mg/kg) for 14 days completely prevented the depletion of striatal dopamine (B1211576) and the reduction in its metabolites (DOPAC and HVA) induced by MPTP in mice nih.gov. This effect was associated with significant inhibition of both MAO-A and MAO-B in the brain nih.gov. This compound's ability to inhibit MAO-B attenuates MPTP toxicity in mice en-journal.org. M30, a related compound, has shown neurorestorative activity in post-lesion models of nigrostriatal dopamine neurons induced by MPTP, lactacystin, and 6-OHDA nih.gov. This neurorestorative activity is linked to the activation of hypoxia-inducible factor (HIF), which induces the production of neurotrophic factors like BDNF, VEGF, GDNF, and erythropoietin nih.gov.

The following table summarizes findings in dopaminergic neurodegeneration models:

| Model | Treatment Regimen | Key Findings | Reference |

| MPTP mice model | Chronic oral this compound (26 mg/kg) for 14 days | Completely prevented depletion of striatal dopamine and its metabolites (DOPAC, HVA). Inhibited brain MAO-A and MAO-B. | nih.gov |

| MPTP, lactacystin, and 6-OHDA animal models | Treatment with M30 (related compound) | Showed neurorestorative activity in post-lesion models, linked to HIF activation and induction of neurotrophic factors (BDNF, VEGF, GDNF, erythropoietin). | nih.gov |

| MPTP mice model | This compound treatment | Attenuated MPTP toxicity. | en-journal.org |

Models of Cerebral Injury and Ischemia

Cerebral injury and ischemia can lead to neuronal damage and functional deficits. Preclinical models are used to evaluate the neuroprotective potential of compounds in these conditions.

Global cerebral ischemia in gerbils is a model used to study the effects of reduced blood flow to the brain, which can cause significant neuronal damage, particularly in the hippocampus researchgate.netnih.gov.

This compound has demonstrated neuroprotective activity in vivo by significantly reducing hippocampal cell damage induced by global ischemia in gerbils researchgate.netescholarship.orgnih.gov. This protective effect is considered to be among the potent anti-apoptotic and neuroprotective activities observed for this compound in various neurodegenerative models researchgate.net.

The following table summarizes findings in global ischemia models:

| Model | Treatment Regimen | Key Findings | Reference |

| Global ischemia in gerbils | This compound treatment | Significantly reduced hippocampal cell damage. | researchgate.netescholarship.orgnih.gov |

Closed head injury (CHI) in mice is a model used to investigate the effects of traumatic brain injury, including cerebral edema and functional deficits researchgate.netrasagiline.comnih.gov.

This compound has shown neuroprotective activity in vivo by significantly reducing cerebral edema induced by closed head injury in mice researchgate.netnih.govimrpress.com. It also reduced deficits in motor function and memory after closed head injury in mice rasagiline.comrsc.org. The neuroprotective effects of this compound in this model are not solely dependent on MAO inhibition rasagiline.comrsc.org. This compound's S-enantiomer, TV3279, which lacks MAO inhibitory activity, also demonstrated neuroprotective effects in this model, further supporting that the neuroprotection is independent of MAO inhibition rasagiline.comrsc.org.

The following table summarizes findings in closed head injury models:

| Model | Treatment Regimen | Key Findings | Reference |

| Closed head injury in mice | This compound treatment | Significantly reduced cerebral edema, reduced deficits in motor function and memory. | researchgate.netrasagiline.comnih.govimrpress.comrsc.org |

Global Ischemia in Gerbils

Behavioral and Cognitive Outcome Assessments of this compound

Preclinical studies have assessed the effects of this compound on behavioral and cognitive functions using various paradigms in animal models.

Spatial Learning and Memory Performance

Studies in rats have demonstrated that this compound can improve spatial learning and memory performance. Chronic treatment with this compound in aged rats has been shown to prevent the age-related decline in spatial memory. researchgate.netnih.gov For instance, long-term administration (6 months) of this compound to 16-month-old rats improved their performance in learning and memory tasks compared to untreated aged rats. researchgate.netnih.gov this compound has also been shown to antagonize spatial memory deficits induced by scopolamine in rats, suggesting its ability to increase brain acetylcholine levels sufficiently to compete for muscarinic receptors involved in memory. scienceopen.comnih.govnih.gov Furthermore, this compound prevented memory deficits induced by intracerebroventricular injection of streptozotocin (STZ) in rats, a model for the early pathophysiological changes in Alzheimer's disease. imrpress.comeurekaselect.comnih.govgoogle.com

Antidepressant-like Effects in Behavioral Paradigms

This compound has exhibited antidepressant-like effects in preclinical behavioral paradigms. Studies using the forced swim test (FST) in rats, a common screening test for potential antidepressant drugs, have shown that this compound can reduce the time of immobility. scienceopen.comnih.gov This effect was observed after daily administration of this compound, which also resulted in a significant increase in brain serotonin (B10506) levels. nih.gov this compound has also shown antidepressant-like activity in prenatally-stressed rats, a model of anxiety and depression. imrpress.commedchemexpress.comresearchgate.net

Anti-anxiety Effects in Behavioral Paradigms

Preclinical studies suggest that this compound possesses anti-anxiety effects. In prenatally-stressed rats, this compound treatment has been shown to abolish hyperanxiety in the elevated plus maze (EPM) test. medchemexpress.com This indicates a potential anxiolytic activity in animal models of anxiety. imrpress.comd-nb.info

Preclinical Pharmacodynamics of this compound and its Active Metabolites

The pharmacodynamic profile of this compound, including its distribution in the brain and the contribution of its metabolites, is crucial for understanding its therapeutic actions.

Brain Penetration and Distribution Characteristics

This compound is a small molecule that has been shown to readily penetrate the brain after oral administration in preclinical studies. frontiersin.org This brain penetration is essential for its activity as a dual cholinesterase and brain-selective monoamine oxidase inhibitor. eurekaselect.com Studies in rats have shown that after oral administration, this compound inhibits cortical cholinesterase (primarily AChE) and, upon chronic administration, inhibits both MAO-A and MAO-B selectively in the brain. google.comscienceopen.comnih.gov This brain-selective MAO inhibition, with little or no effect on these enzymes in the intestine, is considered an important property. nih.gov

Preclinical Safety and Tolerability Assessments of this compound

Preclinical investigations into this compound have included assessments of its safety and tolerability in animal models and in vitro systems researchgate.netgoogle.com. These studies are crucial for understanding the potential risks associated with a compound before it progresses to human trials.

Studies in rats and mice have been used to evaluate the effects of this compound administered via different routes, including subcutaneous, intraperitoneal, and oral administration google.com. Assessments have included measuring enzyme activity in the brain, intestine, and liver to understand the compound's selective inhibition profile google.com. Chronic administration studies, involving daily doses over periods such as two weeks or two months in rats, have been conducted to evaluate the effects of longer-term exposure en-journal.orggoogle.com.

In vitro studies using cultured neuronal cells, such as SH-SY5Y cells, have also been employed to assess the compound's effects at a cellular level imrpress.comgoogle.comnih.gov. These studies have investigated endpoints related to cell survival and the compound's ability to counteract induced cellular damage google.comnih.govbiorxiv.org. For instance, this compound was shown to attenuate oxidative and endoplasmic reticulum stress in SH-SY5Y cells exposed to stress-inducing agents nih.govbiorxiv.org. It has also demonstrated anti-apoptotic activity in cellular models imrpress.comgoogle.com.

Further preclinical evaluations have included investigating the compound's potential for interaction with other physiological systems. For example, studies in conscious rabbits assessed the compound's effect on the blood pressure response to tyramine, a substance known to interact with MAO inhibitors en-journal.org. These studies aimed to understand the potential cardiovascular implications of this compound's MAO inhibitory activity en-journal.orgresearchgate.net.

While specific detailed data tables with numerical results from all preclinical safety and tolerability studies were not extensively available in the provided search results, the information indicates that various models and methods have been utilized to assess this compound's profile prior to clinical investigation researchgate.netgoogle.comgoogle.com. The focus of these preclinical assessments has been on understanding the compound's enzymatic inhibition profile, its effects on neuronal survival, and potential interactions in animal models en-journal.orgimrpress.comresearchgate.netgoogle.comnih.gov.

Some preclinical findings suggest that this compound exhibits brain-selective MAO inhibition, with less effect on intestinal enzymes, which could potentially contribute to a reduced risk of certain side effects associated with non-selective MAO inhibitors en-journal.orgresearchgate.net. Studies in aging rats indicated that chronic treatment with this compound could prevent age-dependent declines in memory and reduce markers of inflammation and microglial activation in the brain nih.govresearchgate.netnih.gov.

While the provided information mentions that this compound was found to be safe and well-tolerated in clinical trials mdpi.comneurology.orgnih.gov, the specific detailed data and comprehensive findings from preclinical safety and tolerability assessments, such as detailed toxicity study results or No Observed Adverse Effect Levels (NOAELs) across different species and study types, were not fully retrievable within the scope of the search results. However, the range of preclinical studies conducted, including in vitro cellular assays and in vivo animal models, highlights the comprehensive approach taken to evaluate the safety and tolerability profile of this compound before its progression to human clinical trials imrpress.comresearchgate.netgoogle.comgoogle.comnih.gov.

| Study Type | Model/System | Key Assessment Areas |

| In vivo Studies | Rats, Mice, Rabbits | Enzyme Inhibition (Brain, Intestine, Liver), Behavior |

| Chronic Administration | Rats | Long-term Effects, Enzyme Inhibition |

| In vitro Studies | Cultured Neuronal Cells (SH-SY5Y) | Cell Survival, Oxidative Stress, Apoptosis |

| Interaction Studies | Rabbits | Cardiovascular Response (Tyramine Interaction) |

Clinical Research and Development of Ladostigil

Clinical Trial Design and Methodologies Employed for Ladostigil

The investigation of this compound has included different phases of clinical trials, each with specific designs and objectives tailored to the stage of development.

Phase 1 Clinical Studies: Design and Objectives

Phase 1 clinical trials for this compound were conducted to assess its initial safety and tolerability in humans. These studies typically involve a small number of participants and are designed to determine how the drug is absorbed, distributed, metabolized, and excreted by the body (pharmacokinetics) and, if possible, its pharmacological effects (pharmacodynamics). This compound has been reported to be safe and well tolerated in Phase 1 clinical trials newdrugapprovals.orgfiercebiotech.com. The primary objectives of Phase 1 trials generally include documenting drug safety, identifying the maximum tolerated dose, and obtaining pharmacokinetic and pharmacodynamic information cambridge.orgresearchgate.net.

Phase 2 Clinical Studies: Design and Methodology

Phase 2 clinical trials for this compound have focused on evaluating its efficacy and further assessing its safety in larger groups of patients with the target conditions. These studies employ more complex designs to provide robust evidence of the compound's potential therapeutic effects.

Randomized, Double-Blind, Placebo-Controlled Trial Designs

A significant portion of the Phase 2 clinical research on this compound has utilized randomized, double-blind, placebo-controlled trial designs. This methodology is considered a gold standard in clinical research for minimizing bias and allowing for a clear comparison between the effects of the investigational drug and a placebo. In these trials, participants are randomly assigned to receive either this compound or a placebo, and neither the participants nor the researchers know which treatment is being administered (double-blind). This design was employed in a 36-month, multi-centre Phase 2 study evaluating low-dose this compound in patients with mild cognitive impairment (MCI) fiercebiotech.compatsnap.comfirstwordpharma.comtechnologynetworks.compatsnap.comnih.govnih.govresearchgate.netclinicaltrialsregister.eumedpath.comneurology.org. Another 6-month study in patients with mild to moderate probable Alzheimer's disease also used a double-blind, placebo-controlled, randomized design patsnap.compatsnap.comclinicaltrialsregister.euspringer.com.

Adaptive Trial Designs in this compound Development

Adaptive trial designs have also been incorporated into the clinical development of this compound. An adaptive design allows for modifications to the trial protocol based on accumulating data while the study is ongoing. This can increase efficiency and provide flexibility in exploring different aspects of the drug's effects. A 6-month prospective, multi-center study evaluating this compound in patients with mild to moderate probable Alzheimer's disease utilized a randomized, double-blind, placebo-controlled, adaptive-trial-design patsnap.compatsnap.comclinicaltrialsregister.euspringer.com.

Clinical Efficacy of this compound in Neurodegenerative Disorders

The clinical efficacy of this compound has been investigated in the context of neurodegenerative disorders, primarily focusing on Alzheimer's disease and mild cognitive impairment.

Alzheimer's Disease Clinical Trials

Clinical trials have evaluated the efficacy of this compound in patients with Alzheimer's disease. A 6-month Phase 2 study in patients with mild to moderate probable Alzheimer's disease aimed to evaluate its safety and efficacy, with the primary endpoint being the change on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) escholarship.org. This trial did not meet its primary endpoint, and development for Alzheimer's disease was subsequently terminated based on these results escholarship.org. Another 12-month placebo-controlled trial in patients with mild to moderate AD also did not find statistically significant cognitive effects nih.gov.

In a 36-month, multi-centre, randomized, double-blind, placebo-controlled Phase 2 trial in patients with mild cognitive impairment (MCI), the primary outcomes included the onset of Alzheimer's disease dementia nih.govnih.govresearchgate.netneurology.org. After 36 months, 14 of 99 patients receiving this compound progressed to Alzheimer's disease compared to 21 of 103 patients on placebo, but this difference was not statistically significant (log-rank test p = 0.162) nih.govnih.govresearchgate.netneurology.org. Secondary endpoints in this MCI trial, such as the Neuropsychological Test Battery (NTB) composite, Disability Assessment in Dementia (DAD), and Geriatric Depression Scale (GDS) scores, also showed no significant effects nih.govnih.govresearchgate.netneurology.org. However, exploratory outcomes from this trial indicated that whole-brain and hippocampus volumes decreased less in the this compound group compared to the placebo group, suggesting a potential effect on atrophy nih.govnih.govresearchgate.netneurology.org.

Summary of Key Phase 2 Clinical Trials

| Clinical Trial Identifier (if available) | Condition Studied | Duration | Design | Primary Objective(s) | Key Efficacy Finding(s) (within scope) |

| NCT01429623 patsnap.compatsnap.com | Mild Cognitive Impairment (MCI) patsnap.comfirstwordpharma.com | 36 months | Randomized, Double-Blind, Placebo-Controlled patsnap.comfirstwordpharma.com | Evaluate safety and efficacy, delay onset of AD dementia nih.govnih.govresearchgate.netmedpath.comneurology.org | Did not significantly delay progression to dementia (p = 0.162) nih.govnih.govresearchgate.netneurology.org. Associated with reduced whole-brain and hippocampus volume loss nih.govnih.govresearchgate.netneurology.org. |

| NCT01354691 patsnap.compatsnap.com | Mild to Moderate Probable AD patsnap.compatsnap.com | 6 months | Randomized, Double-Blind, Placebo-Controlled, Adaptive patsnap.compatsnap.comclinicaltrialsregister.euspringer.com | Evaluate safety and efficacy patsnap.compatsnap.comclinicaltrialsregister.euspringer.com | Missed primary endpoint (change on ADAS-Cog); development for AD terminated escholarship.org. |

Cognitive Performance Outcomes

In a 12-month placebo-controlled trial involving 200 patients with mild to moderate AD, this compound administered at 80 mg twice daily did not demonstrate statistically significant cognitive effects nih.gov. This lack of significant effect was hypothesized to be potentially due to the level of acetylcholinesterase inhibition achieved, which averaged 21.3%, possibly falling short of the 40% to 50% inhibition considered necessary for significant effects nih.gov.

Functional and Behavioral Assessments

Clinical trials in AD also assessed functional and behavioral outcomes. In the 12-month trial in mild to moderate AD, no significant effects were observed for this compound on the Disability Assessment in Dementia (DAD) or Geriatric Depression Scale (GDS) scores nih.gov. Similarly, a trial evaluating 10 mg of this compound in patients with dementia found no significant effects on daily activity or depressive symptoms, as assessed by DAD and GDS frontiersin.org.

Disease Progression Markers

Research has explored the impact of this compound on markers of disease progression. In patients with mild cognitive impairment, treatment with this compound was suggested to potentially reduce reactive oxygen species (ROS) and proinflammatory changes, indicating a possible slow action on disease progression frontiersin.orgfrontiersin.org. This compound has been shown to reduce oxidative stress and suppress the release of pro-inflammatory cytokines from activated microglia in preclinical studies nih.govfrontiersin.org.

Rationale for Discontinuation of Alzheimer's Disease Development

Development of this compound for Alzheimer's disease was discontinued. One stated reason is that a Phase 2 trial in subjects with AD receiving 80 mg twice daily did not show any added benefit from MAO-B inhibition over rivastigmine (B141) alone nih.gov.

Mild Cognitive Impairment Clinical Trials

This compound was also investigated in clinical trials for Mild Cognitive Impairment (MCI), particularly in patients with medial temporal lobe atrophy nih.govresearchgate.netnih.gov. A 3-year, randomized, double-blind, placebo-controlled phase 2 clinical trial (NCT01429623) evaluated this compound in patients with MCI nih.govresearchgate.netnih.gov.

Impact on Conversion Rate to Dementia

The primary outcome of the 3-year phase 2 trial in MCI was the onset of Alzheimer's disease dementia nih.govnih.gov. After 36 months, the trial showed that 14.1% (14 of 99 patients) of the this compound group progressed to Alzheimer's disease compared to 20.4% (21 of 103 patients) in the placebo group nih.gov. However, this difference in the rate of progression to dementia was not statistically significant (log-rank test p = 0.162) nih.govresearchgate.netnih.gov. The study provided Class II evidence that this compound did not significantly decrease the risk of developing Alzheimer's disease in patients with MCI and medial temporal lobe atrophy nih.govresearchgate.netnih.gov.

An exploratory analysis based on APOE ε4 genotype suggested a potential difference in progression within the APOE ε4 non-carrier group, where the placebo group progressed at twice the rate of the this compound-treated group (18% vs 8%, p = 0.028), although there was no difference in progression among APOE ε4 carriers nih.gov.

Effects on Brain Volume and Hippocampal Atrophy

In the 3-year phase 2 trial in MCI, exploratory outcomes included MRI-derived whole-brain and hippocampus volumes nih.govnih.gov. The study found that whole-brain and hippocampus volumes decreased less in the this compound group compared to the placebo group over 36 months nih.govnih.gov. This difference was statistically significant for both whole brain volume (p = 0.025) and hippocampus volume (p = 0.043) nih.govnih.gov.

The annualized decreases in whole brain volume were -1.09% for placebo and -0.74% for this compound. Annualized decreases in hippocampus volume were -1.55% for placebo and -1.12% for this compound nih.gov. This association with reduced brain and hippocampus volume loss suggests a potential effect on atrophy nih.govresearchgate.netnih.gov.

Data from the MCI trial regarding brain volume changes:

| Measure | Group | Annualized Decrease (%) | p-value | Cohen's d (36 months) |

| Whole Brain Volume | Placebo | -1.09 | 0.025 | 0.43 |

| Whole Brain Volume | This compound | -0.74 | ||

| Hippocampus Volume | Placebo | -1.55 | 0.043 | 0.43 |

| Hippocampus Volume | This compound | -1.12 |

While this compound did not delay progression to dementia, its effect on reducing brain and hippocampus volume loss was observed nih.govresearchgate.netnih.gov.

Cognitive and Functional Outcomes in Mild Cognitive Impairment

Clinical trials have assessed the impact of this compound on cognitive and functional outcomes in patients with mild cognitive impairment. A significant Phase 2, 36-month, randomized, double-blind, placebo-controlled study (NCT01429623) evaluated low-dose this compound in patients with MCI and medial temporal lobe atrophy nih.govresearchgate.netnih.govdrugbank.comclinicaltrialsregister.euclinicaltrialsregister.eu.

The primary clinical outcome of this trial was the conversion rate from MCI to AD dementia based on established criteria nih.govclinicaltrialsregister.euclinicaltrialsregister.eu. Secondary outcomes included the Neuropsychological Test Battery (NTB) composite score, Disability Assessment in Dementia (DAD) score, and Geriatric Depression Scale (GDS) score nih.govresearchgate.netnih.govclinicaltrialsregister.euclinicaltrialsregister.eu. Exploratory outcomes encompassed individual neuropsychological scale scores from the NTB, Clinical Dementia Rating (CDR) global and sum-of-boxes scores, Mini-Mental State Examination (MMSE) score, and NeuroTrax Mindstreams battery scores nih.govresearchgate.netclinicaltrialsregister.euneurology.org.

Results from the 36-month Phase 2 trial indicated that this compound did not significantly decrease the risk of progression to Alzheimer's disease dementia compared to placebo mdpi.comnih.govresearchgate.netnih.gov. Specifically, after 36 months, 20.4% of patients in the placebo group converted to dementia compared to 14.1% in the this compound group, a difference that was not statistically significant (log-rank test p = 0.162) nih.govresearchgate.netnih.gov. There were also no significant effects observed on the NTB composite, DAD, or GDS scores nih.govresearchgate.netnih.gov.

However, some exploratory analyses suggested potential effects. For instance, one source noted that this compound reduced the decline in short-term memory in a Phase 2 trial frontiersin.org.

The study design for evaluating these outcomes involved comprehensive assessments at various time points throughout the trial duration nih.govclinicaltrialsregister.eu.

Clinical Safety and Tolerability Profile of this compound

The clinical safety and tolerability of this compound have been key aspects of its evaluation in clinical trials. Across multiple studies, this compound has been reported as being safe and well-tolerated mdpi.comnih.govresearchgate.netnih.govfiercebiotech.comglobes.co.ilgoogle.com.

Comprehensive Analysis of Adverse Event Reporting

Clinical trials of this compound have included comprehensive analysis of adverse event reporting to assess its safety profile. In the 36-month Phase 2 study in MCI patients, safety outcomes included the monitoring and recording of adverse events, vital signs, clinical laboratory tests, weight, body mass index, ECGs, and findings from physical examinations nih.gov.

Serious adverse events were reported in both the this compound and placebo groups in this trial, with the numbers being comparable between the two arms. Serious adverse events were reported by 26 of 103 patients treated with this compound and 28 of 107 patients treated with placebo nih.govresearchgate.netnih.gov. In a different 12-month trial in patients with mild to moderate AD, the only adverse events reported at a higher rate with this compound (80 mg twice daily) compared to placebo were vomiting (3.94%) and insomnia (5.94%) nih.gov. An independent expert committee evaluating safety data in the Phase 2b trial for MCI concluded there were no safety issues preventing continuation of the trial and no serious or unexpected adverse events related to the drug fiercebiotech.comglobes.co.il.

Comparative Safety Assessment with Established Cholinesterase Inhibitors

Comparative safety assessments have been made between this compound and established cholinesterase inhibitors. One source indicates that the safety profile of this compound, at the doses tested, was comparable to, or even better than, that of rivastigmine, another carbamate (B1207046) acetylcholinesterase inhibitor google.com. Furthermore, the adverse effects reported for this compound in the Phase 2 MCI trial were described as mild and not differing from those in the placebo group frontiersin.org. This suggests a potentially favorable safety profile when compared to some existing treatments for cognitive impairment.

Biomarker Research in this compound Clinical Development

Biomarker research has been integrated into the clinical development of this compound to gain insights into its pharmacodynamic effects and potential predictive markers of response or disease progression.

Investigation of Predictive and Pharmacodynamic Biomarkers

In the Phase 2 MCI trial, biomarkers investigated included MRI-derived volumes of the whole brain, hippocampus, and entorhinal cortex nih.govresearchgate.netnih.govclinicaltrialsregister.euneurology.org. These structural brain volume measurements are considered known biomarkers for neurodegenerative disease and can improve the predictive power in assessing the prognosis of individuals with MCI fiercebiotech.com. The study assessed changes in these volumes over the 36-month period nih.govresearchgate.netnih.gov. Whole-brain and hippocampus volumes decreased less in the this compound group compared to the placebo group, suggesting a potential effect on atrophy mdpi.comnih.govresearchgate.netnih.govneurology.org. Specifically, annualized decreases in whole brain volume were -1.09% for placebo and -0.74% for this compound, while annualized decreases in hippocampus volume were -1.55% for placebo and -1.12% for this compound nih.gov.